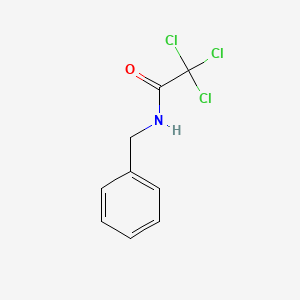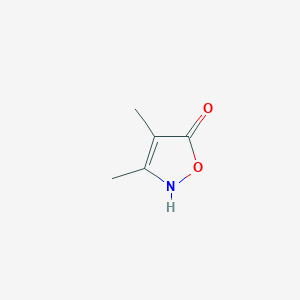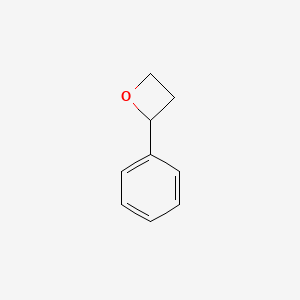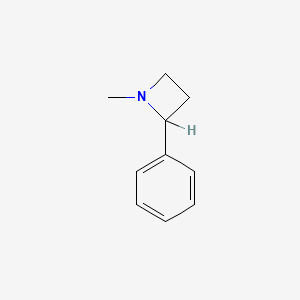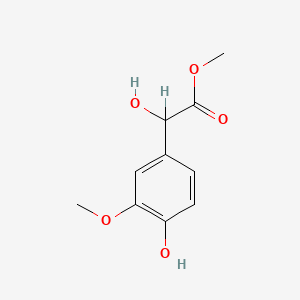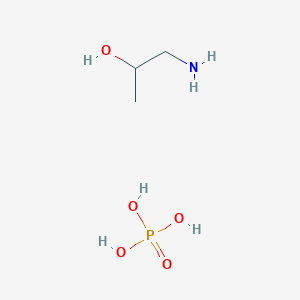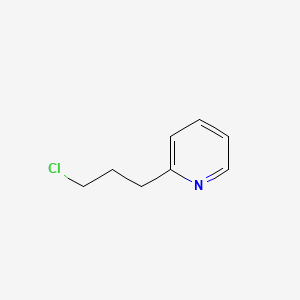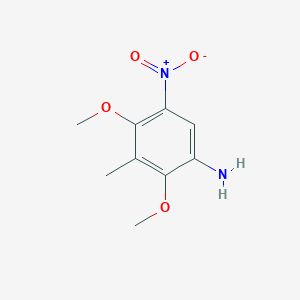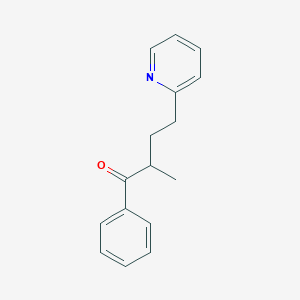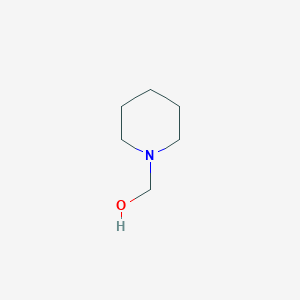
1,3-dibenzylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dibenzylbenzene: , also known as 1,4-dibenzylbenzene, is an organic compound with the molecular formula C20H18. It consists of a benzene ring substituted with two phenylmethyl groups at the 1 and 4 positions. This compound is part of the aromatic hydrocarbons family and is known for its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing benzene, bis(phenylmethyl)- is through Friedel-Crafts alkylation. This involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction of Phenylmethyl Ketones: Another method involves the reduction of phenylmethyl ketones using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of benzene, bis(phenylmethyl)- often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to minimize by-products and maximize yield, often using continuous flow reactors and advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,3-dibenzylbenzene can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products:
Oxidation: Benzyl alcohols, benzoic acids
Reduction: Cyclohexylmethyl derivatives
Substitution: Nitrobenzene derivatives
Scientific Research Applications
Chemistry: 1,3-dibenzylbenzene is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the production of polymers, resins, and other complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of aromatic hydrocarbons on living organisms. It is also investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes .
Industry: Industrially, benzene, bis(phenylmethyl)- is used in the manufacture of specialty chemicals, including fragrances, dyes, and plasticizers. Its unique chemical properties make it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of benzene, bis(phenylmethyl)- involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile or nucleophile depending on the reaction conditions. The aromatic ring can participate in π-π interactions, while the phenylmethyl groups can undergo various transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Toluene: Toluene is a simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Xylene: Xylene has two methyl groups attached to the benzene ring at different positions (ortho, meta, or para).
Ethylbenzene: Ethylbenzene has an ethyl group attached to the benzene ring.
Uniqueness: 1,3-dibenzylbenzene is unique due to the presence of two phenylmethyl groups, which impart distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1,3-dibenzylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-8-17(9-4-1)14-19-12-7-13-20(16-19)15-18-10-5-2-6-11-18/h1-13,16H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQIGLSPYANTNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184255 |
Source


|
| Record name | Benzene, bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30172-67-9 |
Source


|
| Record name | Benzene, bis(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030172679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
